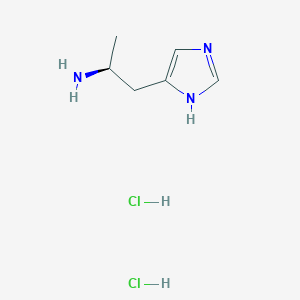

S-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride

Description

Chemical Identity and Structural Characteristics

Systematic IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name for this compound is (S)-1-(1H-imidazol-4-yl)propan-2-amine dihydrochloride , reflecting its (S)-stereochemical configuration at the chiral center. The imidazole ring at position 4 and the methyl group on the ethylamine backbone define its structural identity. The dihydrochloride salt form enhances solubility and stability, making it suitable for experimental applications.

Stereochemical Considerations:

- Absolute configuration : The (S)-enantiomer is prioritized in studies targeting H3 receptor specificity, while the (R)-form (CAS 75614-89-0) shows distinct binding affinities.

- Chiral resolution : Enantiomeric separation is achieved via chiral chromatography, though synthetic routes often yield racemic mixtures requiring further purification.

Molecular Formula, Weight, and Physicochemical Properties

Molecular Data:

Key Physicochemical Features:

Comparative Analysis of Enantiomeric Forms: (R)- vs. (S)-α-Methylhistamine

Structural and Functional Differences:

Mechanistic Insights:

Properties

IUPAC Name |

(2S)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHCNQFUWDFPCW-XRIGFGBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CN=CN1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Racemic Synthesis Followed by Resolution

The racemic mixture of α-methylhistamine is synthesized via reductive amination of 4-imidazolecarboxaldehyde with methylamine. The reaction proceeds under hydrogenation conditions (H2, Pd/C) to yield (±)-α-methylhistamine. Resolution of enantiomers is achieved using chiral resolving agents (e.g., tartaric acid) or chiral chromatography. For example:

-

Procedure :

-

Racemic α-methylhistamine (10 g) is dissolved in ethanol (100 mL) and treated with (R,R)-di-p-toluoyl tartaric acid (12.4 g).

-

The (S)-enantiomer preferentially crystallizes, yielding 4.8 g (48%) after recrystallization.

-

The free base is converted to the dihydrochloride salt via HCl gas saturation in ethanol.

-

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield (Resolution) | 48% | |

| Purity (HPLC) | ≥98% | |

| Optical Rotation | [α]D²⁵ = -15.5° (c=1, H2O) |

Asymmetric Hydrogenation of Prochiral Ketones

Catalytic Enantioselective Route

A prochiral ketone, 4-(2-oxopropyl)-1H-imidazole, is hydrogenated using a chiral Rh(I) catalyst (e.g., (S)-BINAP-Rh) to yield the (S)-amine.

Key Data:

Solvent-Free Alkylation of Imidazole

Direct N-Alkylation

Adapting solvent-free methods from imidazol-1-yl-acetic acid synthesis, tert-butyl chloroacetate is replaced with methyl chloroacetate for alkylation:

-

Procedure :

-

Imidazole (10 g, 0.15 mol) and methyl chloroacetate (16.3 mL, 0.18 mol) are mixed with K2CO3 (29 g) under solvent-free conditions at 80°C for 6 hours.

-

Hydrolysis of the intermediate ester (4-methyl-1H-imidazol-1-yl-acetate) with 6 M HCl yields 4-(2-hydroxypropyl)-1H-imidazole, which is oxidized to the ketone and subjected to reductive amination.

-

Key Data:

Comparison of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Chiral Resolution | High enantiopurity | Low throughput, costly reagents | 48% |

| Asymmetric Hydrogenation | Scalable, high ee | Requires specialized catalysts | 84% |

| Solvent-Free Alkylation | Eco-friendly, simple workup | Multiple steps required | 75% |

Analytical Characterization

The final product is validated via:

-

1H NMR (D2O) : δ 1.42 (d, 3H, J = 6.8 Hz, CH3), 3.15–3.25 (m, 1H, CH), 3.52 (dd, 1H, J = 13.2 Hz, CH2), 4.01 (dd, 1H, J = 13.2 Hz, CH2), 7.51 (s, 1H, imidazole), 8.72 (s, 1H, imidazole).

-

HPLC : Retention time = 6.2 min (Chiralpak AD-H column, 90:10 n-hexane:isopropanol).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: S-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under mild to moderate conditions.

Major Products Formed:

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, S-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, this compound is used as a ligand in the study of enzyme mechanisms and protein-ligand interactions. Its ability to bind to specific biological targets makes it valuable in the study of biochemical pathways and cellular processes .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its antimicrobial, antifungal, and anticancer properties. Its role as a pharmacophore in drug design is also of significant interest .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of S-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in critical biochemical pathways. The imidazole ring can coordinate with metal ions, influencing the function of metalloproteins and metalloenzymes . Additionally, its ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The primary structural analogs of S-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride are imidazole-containing amines, such as histamine dihydrochloride and its derivatives. Below is a comparative analysis based on available evidence:

Key Observations

Structural Impact of Methyl Substitution :

The methyl group in this compound introduces steric hindrance and lipophilicity compared to histamine dihydrochloride. This modification may alter receptor binding kinetics or metabolic stability, though experimental validation is required .

Crystal Packing and Weak Interactions :

While crystallographic data for the target compound are absent, studies on related imidazole derivatives (e.g., halogen-substituted imidazol-4-imines) highlight the role of weak interactions (C–H⋯N, π–π stacking) in stabilizing crystal structures. Similar interactions may govern the solid-state behavior of this compound .

Deuterated Analogues : Deuterated histamine derivatives (e.g., 2-(4-Imidazolyl)ethylamine-α,α,β,β-d₄ dihydrochloride) are used for isotopic tracing in metabolic studies. The target compound’s methyl group could similarly be modified for pharmacokinetic studies, though this remains speculative .

Biological Activity

S-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride is a compound of significant interest in biological research due to its diverse biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in biological systems as a component of various biomolecules, including histidine. The presence of the dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological assays.

This compound exhibits multiple mechanisms of action:

- Enzyme Modulation : It can act as both an inhibitor and an activator of enzymes, influencing critical biochemical pathways. The imidazole ring facilitates coordination with metal ions, impacting metalloproteins and metalloenzymes' functions.

- Ligand Binding : The compound serves as a ligand in enzyme studies, providing insights into protein-ligand interactions and enzyme mechanisms.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, demonstrating significant inhibitory effects. In particular, studies have shown that derivatives of this compound can inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Anticancer Potential

The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that it can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, compounds derived from this structure have shown promising results in inhibiting the growth of breast and gastric cancer cell lines .

Study 1: Inhibition of Enzyme Activity

A study focused on the structure-activity relationship (SAR) of imidazole derivatives found that modifications to the imidazole ring significantly affected the compound's inhibitory potency against specific enzymes. The study synthesized various analogues and evaluated their IC50 values, revealing that certain substitutions enhanced biological activity while maintaining favorable pharmacokinetic properties .

| Compound | IC50 (μM) | Plasma Stability (t1/2) | Solubility (μM) |

|---|---|---|---|

| 1 | 2.9 | 6.4 | 154 |

| 40 | 0.6 | >24 | 151 |

| 44 | 0.1 | >24 | 170 |

Study 2: Anticancer Activity Assessment

In another investigation, this compound was tested on human colon cancer cell lines. The results indicated a dose-dependent increase in mitotic spindle multipolarity when treated with this compound, suggesting its potential to disrupt normal cell division processes in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for S-2-(1H-Imidazol-4-yl)-1-methyl-ethylamine dihydrochloride to ensure stability?

- Answer: The compound should be stored at 2–8°C in a tightly sealed container, protected from light and moisture to prevent degradation. Handling should occur in a dry, inert atmosphere (e.g., nitrogen glovebox) to avoid hygroscopic absorption. Analytical verification (e.g., HPLC purity ≥99.0%) should precede experimental use, as impurities can affect reactivity and stability .

Q. How can researchers assess the purity and solubility of this compound?

- Answer:

- Purity: Use reverse-phase HPLC with UV detection (λ = 210–280 nm) and a C18 column. Compare retention times against certified reference standards. Validate with mass spectrometry (MS) for molecular weight confirmation .

- Solubility: Conduct solubility tests in aqueous buffers (pH 2.85–3.60, matching its stable range) and polar aprotic solvents (e.g., DMSO). Centrifuge suspensions at 10,000 rpm for 10 minutes to isolate soluble fractions .

Q. What spectroscopic methods are suitable for structural confirmation of this compound?

- Answer:

- NMR: Perform - and -NMR in DO or deuterated DMSO. Key signals include imidazole protons (δ 7.5–8.5 ppm) and methylene/methyl groups (δ 2.5–3.5 ppm) .

- FT-IR: Identify amine N–H stretches (~3300 cm) and imidazole ring vibrations (~1600 cm) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported melting points (e.g., 249–252°C vs. other values) for this compound?

- Answer: Melting point variations may arise from differences in crystallinity, hydration states, or impurities. Use differential scanning calorimetry (DSC) to analyze thermal behavior under controlled heating rates (e.g., 5°C/min). Cross-validate with hot-stage microscopy to observe phase transitions. Recrystallize the compound from ethanol/water mixtures to ensure uniformity .

Q. What methodologies are recommended for analyzing the crystal structure of this compound using X-ray diffraction?

- Answer:

- Data Collection: Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion. Select crystals of size 0.2–0.3 mm.

- Refinement: Employ SHELXL for structure solution and refinement. Validate hydrogen bonding networks (e.g., N–H···Cl interactions) and compare bond lengths/angles with density functional theory (DFT) models for accuracy .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

- Answer:

- pH Stability: Incubate the compound in buffered solutions (pH 2–9) at 25°C. Monitor degradation via HPLC at 0, 24, and 48 hours.

- Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition thresholds. For accelerated aging, store samples at 40°C for 30 days and compare purity .

Q. What experimental strategies are effective for resolving contradictions in receptor-binding assays involving this compound?

- Answer:

- Controls: Include positive controls (e.g., histamine) and competitive antagonists (e.g., cimetidine) to validate assay specificity.

- Data Normalization: Standardize results to cell viability (MTT assay) and protein concentration (Bradford assay). Replicate experiments across independent labs to confirm reproducibility .

Methodological Notes

- Avoiding Artifacts: For crystallography, ensure crystals are free of solvent inclusions by slow evaporation. For NMR, use deuterated solvents to suppress water peaks .

- Data Contradiction Analysis: Use statistical tools (e.g., Grubbs’ test) to identify outliers in replicate measurements. Cross-reference with literature using platforms like SciFinder for consistency checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.